Technical Whitepaper: Mesitylsilane Handling, Synthesis, and the CAS 34137-09-2 Disambiguation
Technical Whitepaper: Mesitylsilane Handling, Synthesis, and the CAS 34137-09-2 Disambiguation
Executive Summary & The Nomenclature Discrepancy
In the field of organometallic chemistry and advanced materials synthesis, precise chemical identification is the bedrock of laboratory safety. A pervasive algorithmic error exists across several commercial chemical databases regarding CAS Registry Number 34137-09-2 .
While certain supplier databases erroneously map CAS 34137-09-2 to Mesitylsilane (1-silyl-2,4,6-trimethyl-benzene)[1][2], this CAS number is officially registered to the macromolecular antioxidant Irganox 3125 (a triazine derivative with the molecular formula C60H87N3O12)[3][4][5]. Relying on the Safety Data Sheet (SDS) of Irganox 3125 when handling Mesitylsilane will result in catastrophic safety failures, as Mesitylsilane is a highly volatile, water-reactive silane, whereas Irganox 3125 is a stable, high-molecular-weight solid[3][4].
This whitepaper serves as the definitive technical guide for Mesitylsilane , resolving the database discrepancy while providing field-proven protocols for its synthesis, handling, and application in transition-metal catalysis.
Table 1: Disambiguation of CAS 34137-09-2
| Chemical Property | Erroneous Database Entry (Target of this Guide) | Verified Registry Entry (CAS 34137-09-2) |
| Chemical Name | Mesitylsilane (2,4,6-trimethylphenylsilane) | Irganox 3125 (Tris-isocyanurate derivative) |
| Molecular Formula | C9H14Si | C60H87N3O12 |
| Molecular Weight | 150.30 g/mol | 1042.35 g/mol |
| Physical State | Volatile, colorless liquid | Solid powder |
| Primary Hazard | Flammable, evolves H2 gas upon hydrolysis | Low toxicity dust hazard |
Safety Data Sheet (SDS) Core Components for Mesitylsilane
As an application scientist, I cannot overstate the importance of understanding the causality behind hazard classifications. Mesitylsilane contains three highly polarized Silicon-Hydrogen (Si-H) bonds. The electropositive nature of the silicon center makes it highly susceptible to nucleophilic attack by moisture, alcohols, or amines, leading to the rapid evolution of highly flammable hydrogen gas.
Table 2: GHS Hazard Profile & Mitigation Logic
| Hazard Class | Category | Precautionary Protocol | Mechanistic Causality |
| Flammable Liquid | Category 3 | Keep away from heat/sparks. Use non-sparking tools. | High volatility combined with a low flash point creates explosive vapor-air mixtures. |
| Water-Reactive | Category 1 | Store under inert Argon/N2. DO NOT use water to extinguish fires. | Hydrolysis of Si-H bonds yields silanols and H2 gas, which can auto-ignite under heat. |
| Skin/Eye Irritation | Category 2 | Wear nitrile gloves and tight-fitting safety goggles. | Lipophilic aromatic ring allows rapid dermal penetration; silane reacts with tissue moisture. |
Emergency Response & First Aid
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Spill Mitigation: Do not use aqueous cleaning agents. Absorb with dry sand or vermiculite. Quench residual silane carefully with a dilute solution of isopropanol in a well-ventilated fume hood before disposal.
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Fire Fighting: Use Class B/C extinguishers (dry chemical, CO2, or dry sand). Never use water jets , as this will accelerate hydrogen gas evolution.
Validated Synthesis Protocol
The synthesis of Mesitylsilane requires rigorous exclusion of moisture and precise temperature control to prevent over-alkylation. The following protocol is a self-validating system utilizing a Grignard intermediate followed by a lithium aluminum hydride (LiAlH4) reduction[6].
Fig 1: Step-by-step synthesis workflow of Mesitylsilane from 2-bromomesitylene.
Step 1: Preparation of Mesitylmagnesium Bromide
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Activation: To a flame-dried 2-neck round-bottom flask, add 1.2 equivalents of magnesium turnings. Causality note: Wash the Mg turnings with 1M HCl in methanol prior to use, followed by the addition of iodine crystals. This removes the passivating MgO layer, ensuring rapid insertion of Mg into the aryl-bromide bond.
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Reflux: Suspend the activated Mg in anhydrous Et2O. Slowly add 1.0 equivalent of 2-bromomesitylene over 45 minutes while refluxing[6]. Continue reflux for 1 hour to ensure complete conversion to the Grignard reagent.
Step 2: Silylation to Mesityltrimethoxysilane
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Kinetic Trapping: Cool the Grignard reagent to 23 °C. In a separate flask, prepare a solution of 3.0 equivalents of tetramethyl orthosilicate (Si(OMe)4) in Et2O and cool to -5 °C.
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Addition: Slowly transfer the Grignard reagent into the silane solution. Causality note: The 3-fold excess of Si(OMe)4 and the sub-zero temperature are critical to kinetically trap the mono-substituted product and prevent the formation of dimesityldimethoxysilane.
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Isolation: Warm to 23 °C and stir overnight. Dilute with H2O, extract with hexanes, wash with brine, and dry over Na2SO4. Purify via vacuum distillation (b.p. 90 °C at ~300 mtorr) to isolate mesityltrimethoxysilane[6].
Step 3: Reduction to Mesitylsilane
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Hydride Transfer: Suspend 2.0 equivalents of LiAlH4 in Et2O at 0 °C. Slowly add 1.0 equivalent of the purified mesityltrimethoxysilane. Stir for 3 hours at 23 °C[6].
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Workup & Validation: Dilute the reaction heavily with pentanes. Causality note: Pentane is highly non-polar, which forces the precipitation of the inorganic lithium and aluminum salts while keeping the target silane in solution. Filter through a Celite pad and concentrate in vacuo.
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Validation: Confirm product identity via 1H NMR (CDCl3). You should observe a distinct singlet for the Si-H protons around 4.20 ppm, integrating to 3 protons, alongside the aromatic and methyl resonances of the mesityl group[6].
Advanced Applications in Organometallic Chemistry
Mesitylsilane is not merely a chemical building block; its unique steric bulk (provided by the ortho-methyl groups) and electronic profile make it a premier reagent for stabilizing highly reactive transition metal intermediates.
Double Si-H Activation: In modern base-metal catalysis, Mesitylsilane is utilized to synthesize cationic silylene complexes. For instance, when reacted with bis(amido)bis(phosphine) Iron(II) complexes, Mesitylsilane undergoes strong Si-H bond activation across the Fe-amide bonds[7]. Similarly, research has demonstrated that Iron catalysts can promote efficient alkene hydrosilation via a weak, double Si-H activation mechanism using primary silanes like Mesitylsilane[8].
Furthermore, in Ruthenium chemistry, the treatment of cyclometalated N-heterocyclic carbene complexes with excess Mesitylsilane results in the clean formation of ruthenium silyl hydride complexes, which are critical intermediates for C-C and C-H bond activation studies[9]. The steric shielding provided by the mesityl group prevents unwanted dimerization of the resulting silylene species, allowing researchers to isolate and characterize these transient catalytic states.
References
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XiXisys Chemical Database. "GHS 11 (Rev.11) SDS Word 下载CAS: 34137-09-2 Name". XiXisys. Available at: [Link]
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BuyersGuideChem. "Irganox 3125 | 34137-09-2". BuyersGuideChem. Available at: [Link]
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Author(s) of Supporting Information. "Supporting Information Page S1 Carbon-Silicon Bond Formation in the Synthesis of Benzylic Silanes". DOI.org. Available at: [Link]
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Liu, H.-J., et al. "Synthesis, Structures, and Reactivity Studies of Cyclometalated N-Heterocyclic Carbene Complexes of Ruthenium". Dalton Transactions (The Royal Society of Chemistry). Available at:[Link]
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Lipke, M. C., et al. "Efficient and selective alkene hydrosilation promoted by weak, double Si–H activation at an iron center". Chemical Science (RSC Publishing). Available at: [Link]
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Suga, Y., et al. "Si–H Bond Activation and Dehydrogenative Coupling of Silanes across the Iron–Amide Bond of a Bis(amido)bis(phosphine) Iron(II) Complex". Journal of the American Chemical Society. Available at:[Link]
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- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34137-09-2 Name: (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethylene tris[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] [xixisys.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34137-09-2 Name: (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethylene tris[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] [xixisys.com]
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